N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC15009823
Molecular Formula: C21H20N4O3S
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N4O3S |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H20N4O3S/c1-28-17-9-7-14(8-10-17)11-18-23-24-21(29-18)22-20(27)15-12-19(26)25(13-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,22,24,27) |
| Standard InChI Key | WVXVHOAGSIOXQU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Introduction
Synthesis and Preparation
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step reactions. These may include the formation of the thiadiazole ring, the synthesis of the pyrrolidine derivative, and the coupling of these components.
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Formation of Thiadiazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a carbonyl compound.
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Synthesis of Pyrrolidine Derivative: This involves the formation of the pyrrolidine ring, often through cyclization reactions.
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Coupling Reaction: The final step involves linking the thiadiazole and pyrrolidine components, typically through amide bond formation.
Pharmacological Potential
Compounds containing thiadiazole and pyrrolidine rings have been explored for various pharmacological activities, including:
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Antimicrobial Activity: Thiadiazoles are known for their antimicrobial properties, making them candidates for the development of new antibiotics.
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Anti-inflammatory Activity: Some pyrrolidine derivatives have shown anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
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Antioxidant Activity: The presence of aromatic rings and heterocyclic systems can contribute to antioxidant properties, potentially protecting against oxidative stress.
Research Findings and Data
While specific research findings on N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide may be limited, compounds with similar structures have shown promising biological activities. For example:
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Thiadiazole Derivatives | Antimicrobial, Anti-inflammatory | |
| Pyrrolidine Derivatives | Anti-inflammatory, Antioxidant | |
| Phenyl-containing Compounds | Lipophilicity enhancement, potential for CNS activity |
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